molecular formula C5H3I2NO B1267169 3,5-Diiodopyridin-2-ol CAS No. 13472-80-5

3,5-Diiodopyridin-2-ol

Cat. No. B1267169
CAS RN: 13472-80-5
M. Wt: 346.89 g/mol
InChI Key: JYLBTESOPCUQIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "3,5-Diiodopyridin-2-ol" involves innovative chemical reactions such as the double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine followed by the Cacchi reaction to achieve the synthesis of 2,3,5-trisubstituted 7-azaindoles (Leboho et al., 2015). Furthermore, the palladium-catalysed aminocarbonylation of diiodopyridines is another method that has been employed, showcasing the versatility of these compounds in synthesis (Takács et al., 2017).

Molecular Structure Analysis

The molecular structure of "3,5-Diiodopyridin-2-ol" and its derivatives can be complex. Studies involving X-ray diffraction and quantum chemical calculations have been conducted to understand the structure and properties of similar compounds (Yılmaz et al., 2020). These analyses provide valuable insights into the bonding, geometry, and electronic structure of these molecules.

Chemical Reactions and Properties

"3,5-Diiodopyridin-2-ol" undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions demonstrates the reactivity and versatility of these compounds (Leboho et al., 2014). Such reactions are critical for expanding the chemical space of pyridine derivatives for various applications.

Physical Properties Analysis

The physical properties of "3,5-Diiodopyridin-2-ol" and its derivatives are influenced by their molecular structure. Studies on related compounds provide insights into their thermal stability, solubility, and crystalline nature. For example, the preparation and characterization of 3,5-diferrocenylpyridine highlight the importance of molecular arrangement and stability in determining the physical properties of these compounds (Wright et al., 2012).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“3,5-Diiodopyridin-2-ol” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety And Hazards

The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statement is H302 .

properties

IUPAC Name

3,5-diiodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBTESOPCUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303619
Record name 3,5-diiodopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodopyridin-2-ol

CAS RN

13472-80-5
Record name 3,5-Diiodo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159398
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13472-80-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diiodopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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